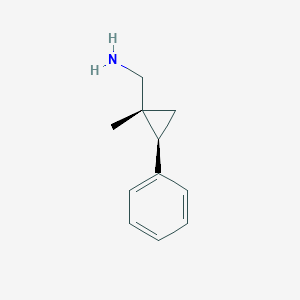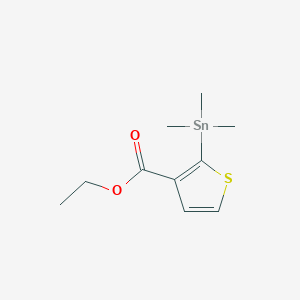
Ethyl 2-(trimethylstannyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(trimethylstannyl)thiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic electronics .
Méthodes De Préparation
The synthesis of ethyl 2-(trimethylstannyl)thiophene-3-carboxylate typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide or pseudohalide. The reaction conditions often include the use of a palladium catalyst, such as [Pd(PPh3)4], and a solvent like tetrahydrofuran (THF) . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Ethyl 2-(trimethylstannyl)thiophene-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as the Stille coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, organotin reagents, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 2-(trimethylstannyl)thiophene-3-carboxylate has several scientific research applications:
Organic Electronics: It is used in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.
Medicinal Chemistry: Thiophene derivatives, including this compound, are explored for their potential pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of ethyl 2-(trimethylstannyl)thiophene-3-carboxylate involves its interaction with various molecular targets and pathways. In organic electronics, the compound’s electronic properties are crucial for its function as a semiconductor. In medicinal chemistry, its biological activity may involve interactions with specific enzymes or receptors, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Ethyl 2-(trimethylstannyl)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Thiophene-3-carboxylate derivatives: These compounds share the thiophene core but differ in their substituents, leading to variations in their properties and applications.
The uniqueness of this compound lies in its specific substituents, which impart distinct electronic and steric properties, making it suitable for specialized applications in organic electronics and medicinal chemistry .
Propriétés
Formule moléculaire |
C10H16O2SSn |
|---|---|
Poids moléculaire |
319.01 g/mol |
Nom IUPAC |
ethyl 2-trimethylstannylthiophene-3-carboxylate |
InChI |
InChI=1S/C7H7O2S.3CH3.Sn/c1-2-9-7(8)6-3-4-10-5-6;;;;/h3-4H,2H2,1H3;3*1H3; |
Clé InChI |
SBYZYEPYZQVCHC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC=C1)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


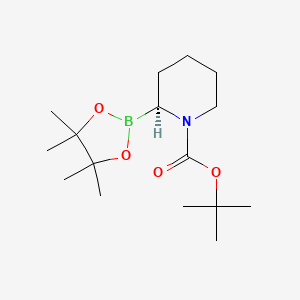
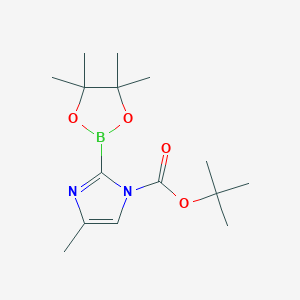


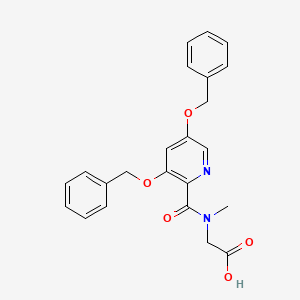
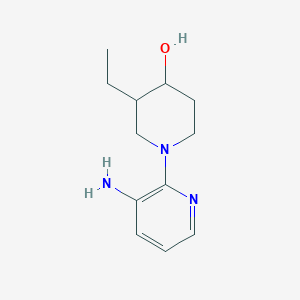
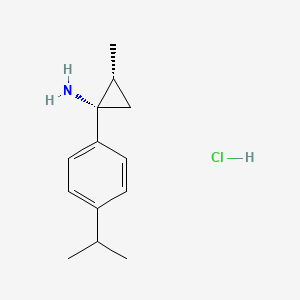
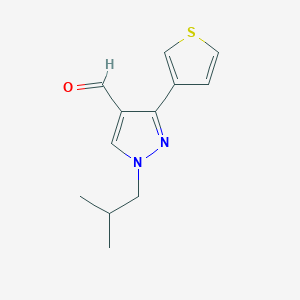
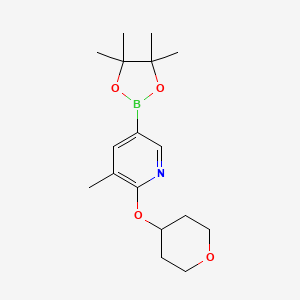
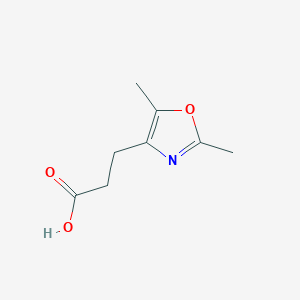
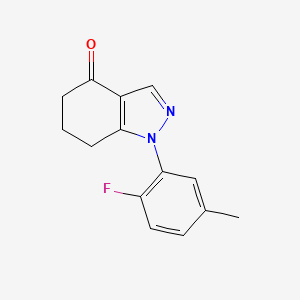
![6-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate](/img/structure/B13348884.png)
![1-Oxaspiro[3.3]heptan-6-ylmethanol](/img/structure/B13348887.png)
